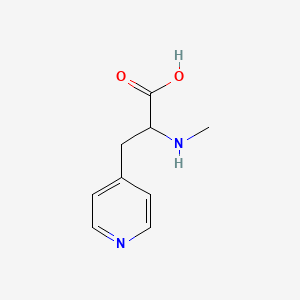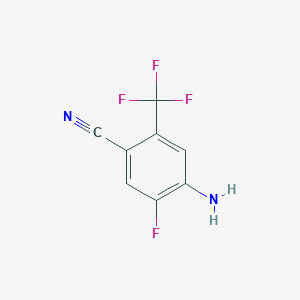![molecular formula C13H9ClF3NS B1473585 3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline CAS No. 947666-34-4](/img/structure/B1473585.png)
3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline
Overview
Description
3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline is a chemical compound . It is related to 4-Chloro-3-(trifluoromethyl)aniline, which has a molecular weight of 195.57 .
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline has been reported in various studies. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate from the corresponding aniline .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)aniline, a compound related to 3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline, has been reported. Its linear formula is ClC6H3(CF3)NH2 . A study on the title compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2) reported its structural characterization by single crystal XRD .Chemical Reactions Analysis
Trifluoromethylation is a key reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . This reaction is relevant to the study of 3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline and its derivatives. The study of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives also provides insights into the chemical reactions involving these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 4-Chloro-3-(trifluoromethyl)aniline has a melting point of 35-37 °C . The freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is 308.15K, and its enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .Safety And Hazards
The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Therefore, the study and application of 3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline and its derivatives have potential for future exploration in these fields.
properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)phenyl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAGCYGXOCZFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



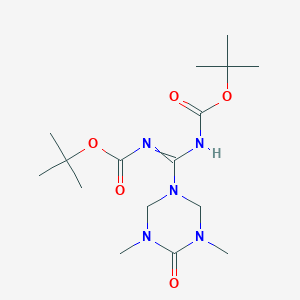
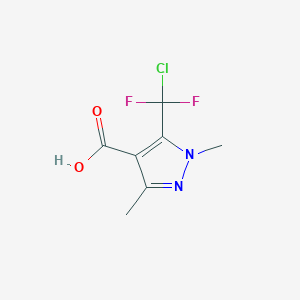
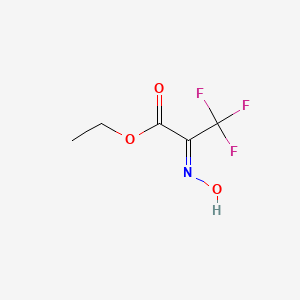
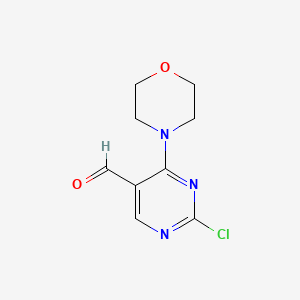
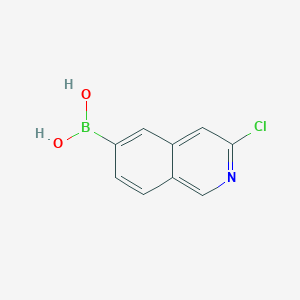
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)
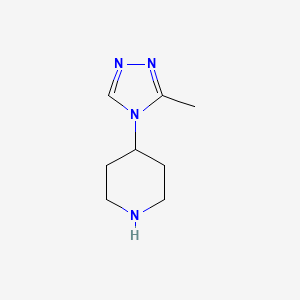
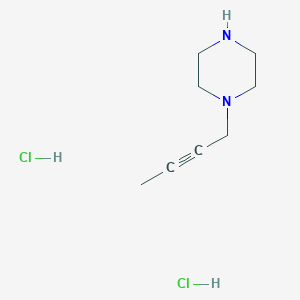
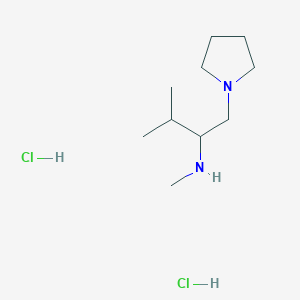
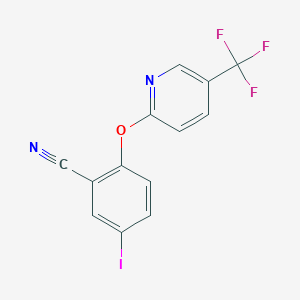
amine](/img/structure/B1473518.png)

